molecular formula C27H25N5O5S B11678388 2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11678388
M. Wt: 531.6 g/mol
InChI Key: XWCHSOPPOPVLJB-LQKURTRISA-N
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Description

2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound with a molecular formula of C27H26N4O4S and a molecular weight of 502.597 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a methoxyphenyl group, and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the condensation of an aldehyde or ketone with a primary amine to form the hydrazone intermediate . This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetate groups, often using reagents like sodium methoxide or acetic anhydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl groups are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate include:

  • 4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
  • 2,6-dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
  • 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C27H25N5O5S

Molecular Weight

531.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C27H25N5O5S/c1-18(33)37-23-14-9-19(15-24(23)36-3)16-28-29-25(34)17-38-27-31-30-26(20-10-12-22(35-2)13-11-20)32(27)21-7-5-4-6-8-21/h4-16H,17H2,1-3H3,(H,29,34)/b28-16+

InChI Key

XWCHSOPPOPVLJB-LQKURTRISA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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